molecular formula C7H3ClF4O3S B13579378 5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride

5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride

Cat. No.: B13579378
M. Wt: 278.61 g/mol
InChI Key: FPYDXCBBYOEDSX-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride is a chemical compound with the molecular formula C7H3ClF4O3S and a molecular weight of 278.61 g/mol . This compound is characterized by the presence of a fluorine atom, a trifluoromethoxy group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-fluoro-2-(trifluoromethoxy)benzenesulfonyl fluoride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Sulfonic Acid Derivatives: Formed by oxidation reactions.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it suitable for various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability, lipophilicity, and reactivity, making it valuable in various chemical and biological applications .

Biological Activity

5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is a synthetic organic compound notable for its unique molecular structure, which includes a sulfonyl chloride group attached to a fluorinated aromatic ring. This compound has garnered attention in medicinal chemistry and agrochemicals due to its potential biological activities, particularly as an enzyme inhibitor and in pharmaceutical development.

  • Molecular Formula : C7H4ClF4O2S
  • Molecular Weight : 278.61 g/mol
  • CAS Number : 1446478-68-7

The compound features a trifluoromethoxy group that enhances its solubility and metabolic stability, making it a valuable candidate for various biological applications .

5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride acts primarily as an electrophile in organic synthesis. Its reactivity is influenced by the electron-withdrawing effects of the trifluoromethoxy group, which stabilizes negative charges developed during nucleophilic attacks. This property allows it to interact effectively with biological molecules, including proteins and enzymes, potentially leading to inhibition of enzymatic activity.

Biological Activity

Research indicates that compounds similar to 5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride exhibit significant biological activities. Notably, sulfonyl chlorides are often explored for their potential as enzyme inhibitors. The following table summarizes some related compounds and their notable features:

Compound Name Molecular Formula Unique Features
2-(Trifluoromethyl)benzenesulfonyl chlorideC8H6ClF3O2SContains a trifluoromethyl group instead of fluoro
4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chlorideC8H6ClF4O2SDifferent substitution pattern on the aromatic ring
5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chlorideC7H3BrClF3O3SContains bromine instead of fluorine

The unique combination of fluorine and trifluoromethoxy groups in 5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride enhances its reactivity and biological properties compared to other similar compounds, making it valuable in synthetic organic chemistry and pharmaceutical development.

Case Studies and Research Findings

Several studies have highlighted the biological activity of sulfonyl chlorides:

  • Enzyme Inhibition : Research has shown that sulfonyl chlorides can inhibit various enzymes by modifying active site residues. The interaction studies involving 5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride suggest its potential to inhibit enzyme activity through covalent modification.
  • Pharmacological Applications : Compounds with similar structures have been evaluated for their pharmacological properties. For instance, novel azo compounds with trifluoromethoxy substituents exhibited potent tyrosinase inhibition, indicating the potential for similar activities in related compounds .
  • Synthetic Pathways : The synthesis of 5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride can be achieved through chlorination methods involving 5-fluoro-2-(trifluoromethyl)benzenesulfonic acid. These methods provide efficient pathways with high yields and purity, facilitating further biological studies .

Properties

Molecular Formula

C7H3ClF4O3S

Molecular Weight

278.61 g/mol

IUPAC Name

5-fluoro-2-(trifluoromethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-3-4(9)1-2-5(6)15-7(10,11)12/h1-3H

InChI Key

FPYDXCBBYOEDSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)Cl)OC(F)(F)F

Origin of Product

United States

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